molecular formula C11H10O2 B1681750 1,4-Benzenediol, 2-(3-methyl-3-buten-1-yn-1-yl)- CAS No. 22944-03-2

1,4-Benzenediol, 2-(3-methyl-3-buten-1-yn-1-yl)-

Cat. No.: B1681750
CAS No.: 22944-03-2
M. Wt: 174.2 g/mol
InChI Key: ZUEGEPDZNAILQJ-UHFFFAOYSA-N
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Description

1,4-Benzenediol, 2-(3-methyl-3-buten-1-yn-1-yl)- is an organic compound with the molecular formula C11H10O2. This compound is known for its unique structure, which includes a benzenediol core substituted with a 3-methyl-3-buten-1-ynyl group. It is used in various scientific research applications due to its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Benzenediol, 2-(3-methyl-3-buten-1-yn-1-yl)- can be synthesized through several methods. One common approach involves the alkylation of 1,4-benzenediol with 3-methyl-3-buten-1-yne under basic conditions. The reaction typically requires a strong base such as potassium carbonate and a suitable solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenediol, 2-(3-methyl-3-buten-1-yn-1-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Benzenediol, 2-(3-methyl-3-buten-1-yn-1-yl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Benzenediol, 2-(3-methyl-3-buten-1-yn-1-yl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the 3-methyl-3-buten-1-ynyl group can interact with hydrophobic pockets in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzenediol, 2-(3-methyl-2-buten-1-yl)-: Similar structure but with a different alkyl group.

    4-Phenyl-3-buten-2-one: Contains a phenyl group and a butenone moiety.

    4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid: Similar benzenediol core with a different substituent.

Uniqueness

1,4-Benzenediol, 2-(3-methyl-3-buten-1-yn-1-yl)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the 3-methyl-3-buten-1-ynyl group differentiates it from other benzenediol derivatives, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-(3-methylbut-3-en-1-ynyl)benzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-8(2)3-4-9-7-10(12)5-6-11(9)13/h5-7,12-13H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUEGEPDZNAILQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C#CC1=C(C=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00945629
Record name 2-(3-Methylbut-3-en-1-yn-1-yl)benzene-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00945629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22944-03-2
Record name Siccayne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022944032
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3-Methylbut-3-en-1-yn-1-yl)benzene-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00945629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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